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Introduction and Botanical Sources

Flindersine is a quinolone alkaloid with the chemical formula C₁₄H₁₃NO₂ and a molecular weight of

227.26 g/mol. This specialized metabolite belongs to a class of nitrogen-containing compounds

predominantly found in plant species within the Rutaceae family, which encompasses citrus and related

plants. The compound derives its name from the genus Flindersia, where it was first identified, but has since

been discovered in several other botanically significant species. Flindersine possesses a distinctive

pyranoquinoline skeleton characterized by a 2,2-dimethyl-2H-pyrano ring fused to a quinolin-5-one core, a

structural feature that contributes significantly to its diverse biological activities. [1]

This alkaloid is notably present in multiple medicinal plants with established ethnobotanical uses. The

primary botanical source identified in the literature is Toddalia asiatica (L.) Lam., a thorny climber known

colloquially as "wild orange tree" or "forest pepper." This plant has been traditionally used by tribal

communities, including the Paliyar tribe in Tamil Nadu, India, for the treatment of diabetes and various other

ailments. Additionally, flindersine has been isolated from Australian native species such as Geijera

parviflora, and from various Hortia species found in South American ecosystems. The widespread

geographical distribution of flindersine-containing plants and their independent traditional uses across
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different cultures suggest significant therapeutic potential worthy of detailed scientific investigation. [2] [3]

[4]

Phytochemistry and Natural Distribution

Flindersine (2,6-dihydro-2,2-dimethyl-5H-pyrano[3,2-c]quinoline-5-one) represents a structurally distinct

alkaloid characterized by its unique pyranoquinoline framework. The compound features a planar aromatic

system with extended conjugation, contributing to its chemical reactivity and biological interactions. The

molecular structure includes a quinoline-5-one core fused with a 2,2-dimethyl-2H-pyran ring, creating a rigid

polycyclic system that influences its physicochemical properties, including solubility, stability, and capacity

for molecular interactions. Structural confirmation of flindersine has been established through various

analytical techniques, including X-ray crystallography, which unequivocally validates the bicyclic

arrangement and molecular dimensions. [1]

The natural distribution of flindersine spans multiple plant genera and geographical regions, suggesting

convergent biosynthetic pathways in evolutionarily distinct species. Quantitative and comparative

phytochemical profiling studies of Geijera parviflora revealed variations in flindersine content across

different plant parts, providing insights for optimal extraction strategies. Research indicates that flindersine

frequently co-occurs with various coumarins and acetophenone derivatives, potentially creating

synergistic effects that enhance its biological activity. These companion compounds include auraptene, 6′-

dehydromarmin, geiparvarin, and marmin acetonide, all isolated alongside flindersine from the same plant

sources. The consistent presence of flindersine in medicinally utilized plants across different continents

underscores its pharmacological significance and warrants further investigation into its biosynthetic

pathways. [3] [4]

Detailed Pharmacological Activities and Mechanisms

Antidiabetic and Antilipidemic Effects

Flindersine demonstrates significant antidiabetic potential through multiple mechanistic pathways,

particularly in the context of Type 2 Diabetes Mellitus (T2DM). In a comprehensive study conducted on
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high-fat diet (HFD) and streptozotocin (STZ)-induced diabetic rats, flindersine administration at doses of 20

mg/kg and 40 mg/kg body weight resulted in a marked reduction in blood glucose levels over a 28-day

treatment period. The compound also significantly ameliorated diabetic dyslipidemia, as evidenced by

reduced serum levels of total cholesterol (TC), triglycerides (TG), and free fatty acids (FFA). These

improvements in metabolic parameters were comparable to, and in certain aspects superior to, those

observed with the standard antidiabetic drug pioglitazone. [2] [5]

The molecular mechanisms underlying flindersine's antidiabetic effects involve multiple targets in insulin-

responsive tissues:

PPARγ Activation: Flindersine acts as a peroxisome proliferator-activated receptor gamma (PPARγ)

agonist, enhancing insulin sensitivity in adipose tissue, skeletal muscle, and liver. This nuclear receptor

regulation leads to improved glucose uptake and utilization in peripheral tissues. [2] [5]

GLUT4 Translocation: Treatment with flindersine significantly restored glucose transporter 4

(GLUT4) expression and promoted its translocation to the plasma membrane in both adipose tissue

and skeletal muscle, facilitating enhanced glucose uptake independent of insulin signaling. [2] [5]

AMPK Activation: Flindersine enhanced the phosphorylation of adenosine monophosphate-activated

protein kinase (AMPK), a key regulator of cellular energy homeostasis that stimulates glucose uptake

and fatty acid oxidation while reducing gluconeogenesis. [2] [5]

The following diagram illustrates the molecular mechanisms through which flindersine exerts its

antidiabetic effects: [2] [5]
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Antimicrobial and Antiparasitic Activities

Flindersine exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-

negative bacteria, as well as pathogenic fungi. Investigations using the disc-diffusion method and minimum

inhibitory concentration (MIC) determinations revealed that flindersine isolated from Toddalia asiatica

showed particularly potent activity against Gram-positive bacteria, with MIC values of 31.25 μg/mL against

Bacillus subtilis and Enterococcus faecalis, and 62.5 μg/mL against Staphylococcus aureus and

Staphylococcus epidermidis. The compound demonstrated somewhat reduced efficacy against Gram-

negative strains, with MIC values of 125 μg/mL against Acinetobacter baumannii and 250 μg/mL against

Pseudomonas aeruginosa. These findings suggest that flindersine's antibacterial activity may be influenced

by bacterial cell wall structure, with greater efficacy against Gram-positive organisms. [1]

The antifungal potential of flindersine is equally noteworthy, demonstrating significant activity against

various dermatophytes and pathogenic fungi. The compound exhibited MIC values of 62.5 μg/mL against

multiple Trichophyton species (T. rubrum, T. mentagrophytes, T. simii) and Epidermophyton floccosum.

However, it showed reduced activity against Magnaporthe grisea and Candida albicans, both with MIC

values of 250 μg/mL. Beyond its antibacterial and antifungal properties, flindersine also demonstrates

substantial anthelmintic activity against the parasitic nematode Haemonchus contortus, a economically

significant gastrointestinal pathogen affecting small ruminants. This diverse antimicrobial and antiparasitic
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profile positions flindersine as a promising lead compound for developing novel therapeutic agents against

infectious diseases and parasitic infections. [3] [1]

Additional Pharmacological Activities

Beyond its well-documented antidiabetic and antimicrobial properties, flindersine demonstrates several

other significant biological activities that contribute to its therapeutic potential:

Anti-inflammatory Activity: Flindersine has been reported to contribute to anti-inflammatory effects

through the inhibition of prostaglandin E2, a key mediator of inflammation. This activity may underlie

the traditional use of Geijera parviflora for pain relief and inflammatory conditions. [3]

Antioxidant Effects: In diabetic rat models, flindersine treatment significantly enhanced the activities

of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione

peroxidase (GPx). This antioxidant capacity contributes to its overall therapeutic effect by reducing

oxidative stress associated with chronic metabolic disorders. [2] [5]

Potential Anticancer Properties: While direct evidence for flindersine's anticancer activity is limited

in the available literature, its structural analog chelerythrine (a benzophenanthridine alkaloid) has

demonstrated extensive anticancer activity through multiple mechanisms, including induction of

apoptosis, cell cycle arrest, and inhibition of tumor invasion and metastasis. Given their structural

similarities, flindersine may share some of these bioactive properties, though this requires

experimental verification. [6]

Quantitative Pharmacological Data

Table 1: Antimicrobial Activity Profile of Flindersine (MIC Values)

Microorganism MIC Value (μg/mL) Classification

Bacillus subtilis 31.25 Gram-positive bacteria

Enterococcus faecalis 31.25 Gram-positive bacteria
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Microorganism MIC Value (μg/mL) Classification

Staphylococcus aureus 62.5 Gram-positive bacteria

Staphylococcus epidermidis 62.5 Gram-positive bacteria

Trichophyton rubrum 62.5 Dermatophyte fungus

Trichophyton mentagrophytes 62.5 Dermatophyte fungus

Trichophyton simii 62.5 Dermatophyte fungus

Epidermophyton floccosum 62.5 Dermatophyte fungus

Acinetobacter baumannii 125 Gram-negative bacteria

Pseudomonas aeruginosa 250 Gram-negative bacteria

Magnaporthe grisea 250 Fungus

Candida albicans 250 Fungus

[1]

Table 2: Antidiabetic and Metabolic Effects of Flindersine in HFD/STZ-induced Diabetic Rats

Parameter
Flindersine (20
mg/kg)

Flindersine (40
mg/kg)

Pioglitazone
(Standard)

Blood Glucose Significant reduction Significant reduction Significant reduction

Total Cholesterol Significant decrease Significant decrease Significant decrease

Triglycerides Significant decrease Significant decrease Significant decrease

Free Fatty Acids Significant decrease Significant decrease Significant decrease

Insulin Concentration Significant reduction Significant reduction Significant reduction
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Parameter
Flindersine (20
mg/kg)

Flindersine (40
mg/kg)

Pioglitazone
(Standard)

SOD Activity Significant increase Significant increase Significant increase

CAT Activity Significant increase Significant increase Significant increase

GPx Activity Significant increase Significant increase Significant increase

GLUT4 Expression Restored Restored Restored

AMPK
Phosphorylation

Enhanced Enhanced Enhanced

PPARγ Expression Increased Increased Increased

[2] [5]

Experimental Methodologies and Protocols

Extraction and Isolation Procedures

The extraction and isolation of flindersine from plant material follows a systematic protocol to ensure

optimal yield and purity. The standard procedure begins with the collection of plant material (typically leaves

or bark), which is shade-dried and powdered using a commercial blender. The powdered plant material

undergoes sequential solvent extraction using solvents of increasing polarity (hexane, ethyl acetate, and

methanol) through soaking at room temperature for 72 hours or using a Soxhlet apparatus. Filtering through

Whatman filter paper removes particulate matter, and the solvents are evaporated under reduced pressure

using a rotary evaporator to obtain crude extracts. [2] [1]

The ethyl acetate extract, which typically contains the highest concentration of flindersine based on

bioactivity-guided fractionation, is selected for further isolation. The purification process involves

fractionation using flash silica column chromatography with a stepwise elution gradient of increasingly polar

solvents (from 100% n-hexane to 100% DCM to 100% EtOAc, and finally to 100% MeOH). Fractions are
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monitored by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Fractions containing flindersine are pooled and concentrated. Final purification is achieved through semi-

preparative HPLC, and the structure of isolated flindersine is confirmed using spectroscopic techniques

including NMR (¹H and ¹³C), LC-MS, and X-ray crystallography, which unequivocally establishes the

molecular structure and stereochemistry. [2] [3] [1]

Antidiabetic Activity Assessment

The evaluation of flindersine's antidiabetic activity employs well-established in vivo models of Type 2

diabetes. The standard protocol involves inducing diabetes in Wistar rats through a combination of high-fat

diet (HFD) feeding for 15 days followed by a single intraperitoneal injection of streptozotocin (STZ) at 40

mg/kg body weight. This combined approach produces a reliable model of insulin resistance and β-cell

dysfunction that closely mimics the pathogenesis of human Type 2 diabetes. Five days post-STZ injection,

animals with confirmed diabetes (fasting blood glucose >250 mg/dL) are selected and divided into

experimental groups. [2] [5]

The treatment protocol typically includes:

Group 1: Normal control rats receiving vehicle only
Group 2: Diabetic control rats receiving vehicle only

Group 3: Diabetic rats receiving flindersine at 20 mg/kg body weight
Group 4: Diabetic rats receiving flindersine at 40 mg/kg body weight

Group 5: Diabetic rats receiving standard drug (pioglitazone at 10-30 mg/kg)

Treatments are administered orally once daily for 28 days, with regular monitoring of body weight and

blood glucose levels. At the end of the treatment period, animals are euthanized, and blood samples are

collected for analysis of various biochemical parameters (glucose, insulin, lipid profile, renal function

markers). Tissues (adipose tissue, skeletal muscle, liver) are excised for molecular studies (Western blot

analysis of GLUT4, AMPK, and PPARγ expression) and histological examination. Additional assessments

include oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) performed at specific time

points during the study to evaluate glucose homeostasis and insulin sensitivity. [2] [5]

The following diagram illustrates the experimental workflow for evaluating flindersine's antidiabetic

activity: [2] [5]
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Antimicrobial Activity Evaluation

The assessment of flindersine's antimicrobial activity follows standardized microbiological methods to

ensure reproducibility and clinical relevance. The initial screening typically employs the disc-diffusion

method, where filter paper discs (6 mm diameter) are impregnated with various concentrations of

flindersine (1.25, 2.5, and 5 mg/disc) or crude plant extracts dissolved in appropriate solvents. These discs

are placed on Mueller-Hinton agar plates inoculated with standardized suspensions (approximately 10⁸

CFU/mL) of test bacteria or fungi. After incubation at 37°C for 24 hours (bacteria) or 25°C for 48-72 hours

(fungi), the zones of inhibition are measured in millimeters, providing a qualitative assessment of

antimicrobial activity. [1]

For quantitative analysis, the minimum inhibitory concentration (MIC) is determined using broth dilution

methods according to Clinical and Laboratory Standards Institute (CLSI) guidelines. Two-fold serial

dilutions of flindersine are prepared in appropriate broth media (Mueller-Hinton broth for bacteria,

Sabouraud dextrose broth for fungi) in microtiter plates. Each well is inoculated with a standardized

microbial suspension and incubated at optimal growth temperatures for the respective microorganisms. The

MIC is defined as the lowest concentration of compound that completely inhibits visible growth after the

incubation period. For antifungal testing against dermatophytes, a modified method is employed where

fungal strains are inoculated on Sabouraud dextrose agar containing various concentrations of flindersine,

and MIC values are determined by assessing the lowest concentration showing no visible growth. All

experiments include appropriate controls (solvent controls, growth controls, and reference

antibiotics/antifungals) to ensure validity and reliability of the results. [1]

Research Gaps and Future Perspectives

Despite the promising pharmacological profile of flindersine, several significant research gaps need to be

addressed to advance our understanding and potential clinical application of this compound:
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ADMET Profiling: Comprehensive absorption, distribution, metabolism, excretion, and toxicity

(ADMET) studies are notably lacking in the current literature. There is an urgent need to evaluate

flindersine's pharmacokinetic properties, including its oral bioavailability, tissue distribution,

metabolic stability, and elimination characteristics. Furthermore, detailed toxicological assessments

through sub-chronic and chronic toxicity studies are essential to establish its safety profile. [2] [5]

Structure-Activity Relationships: Systematic investigation of flindersine's structure-activity

relationships (SAR) remains unexplored. Modification of its core structure through synthetic chemistry

could yield analogs with enhanced potency, improved pharmacokinetic properties, or reduced toxicity.

Such studies would also help identify the essential pharmacophoric elements required for its various

biological activities. [2]

Clinical Trial Data: The current research is limited to in vitro and animal studies, with no clinical

trials conducted to date. Translation of the promising preclinical results to human applications requires

properly designed clinical studies to establish efficacy, optimal dosing, and safety in human subjects.

[2] [5]

Synergistic Effects: While flindersine is often isolated alongside other bioactive compounds

(coumarins, acetophenones) in plant extracts, potential synergistic effects with these companion

compounds or with existing therapeutic agents remain largely uninvestigated. Such studies could

reveal valuable combination therapies with enhanced efficacy. [3]

Future research directions should prioritize translational studies that bridge the gap between the compelling

preclinical data and practical clinical applications. Key areas of focus should include the development of

optimized formulations to enhance flindersine's bioavailability, detailed investigation of its molecular

targets and signaling pathways, and exploration of its potential in combination therapies for complex

metabolic disorders. Additionally, given the structural similarity between flindersine and other

therapeutically successful alkaloids, research should explore its potential in drug design and development

programs aimed at creating novel semisynthetic derivatives with improved therapeutic indices. [2] [3] [5]

Conclusion

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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